

Application Notes and Protocols for (1-Aminocyclopropyl)methanol hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Aminocyclopropyl)methanol hydrochloride

Cat. No.: B111220

[Get Quote](#)

(1-Aminocyclopropyl)methanol hydrochloride (CAS No. 115652-52-3) is a versatile building block in organic synthesis, particularly valued in the design and development of novel therapeutic agents. Its strained cyclopropyl ring and primary amine and alcohol functionalities offer unique conformational constraints and opportunities for diverse chemical modifications. These characteristics make it an attractive starting material for the synthesis of complex molecules with potential biological activity.

Chemical and Physical Properties

(1-Aminocyclopropyl)methanol hydrochloride is a white to off-white solid. A summary of its key chemical and physical properties is presented below.

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ ClNO	[1] [2]
Molecular Weight	123.58 g/mol	[1] [2]
CAS Number	115652-52-3	[1]
Melting Point	119 °C (decomposes)	[3]
Boiling Point	188.2 °C at 760 mmHg	[3]
Flash Point	67.6 °C	[3]
Solubility	Soluble in water.	
Appearance	White to off-white solid.	

Applications in Medicinal Chemistry and Drug Discovery

(1-Aminocyclopropyl)methanol hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its rigid cyclopropyl scaffold is often incorporated into drug candidates to explore conformational space and enhance binding affinity to target proteins.

One notable application is in the development of SOS1 (Son of Sevenless homolog 1) inhibitors. SOS1 is a guanine nucleotide exchange factor that plays a critical role in the RAS signaling pathway, which is frequently dysregulated in cancer. The aminocyclopropyl moiety can be found in the core structure of certain heterocyclic compounds designed to inhibit the function of SOS1.[\[3\]](#)

Furthermore, aminocyclopropane derivatives are being investigated as potentially safer alternatives to aniline-containing compounds in drug discovery. The metabolism of anilines in the liver can sometimes lead to the formation of toxic byproducts. The use of bioisosteres like aminocyclopropanes may mitigate this risk.[\[4\]](#)

Experimental Protocols

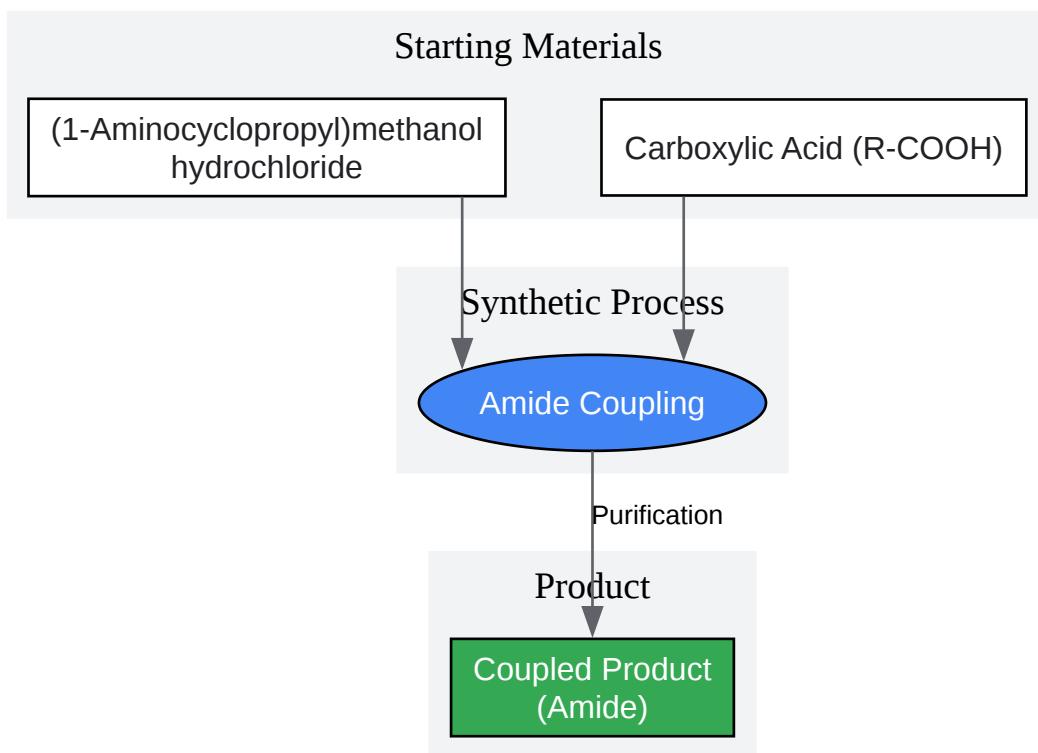
While specific, detailed protocols for every application of **(1-Aminocyclopropyl)methanol hydrochloride** are proprietary or published within broader synthetic schemes, a general protocol for its use in an amide coupling reaction, a common transformation for this type of building block, can be outlined. This protocol is a representative example based on standard organic synthesis techniques.

General Protocol for Amide Coupling

This protocol describes the coupling of **(1-Aminocyclopropyl)methanol hydrochloride** with a carboxylic acid to form the corresponding amide.

Materials:

- **(1-Aminocyclopropyl)methanol hydrochloride**
- Carboxylic acid of interest
- Coupling agent (e.g., HATU, HOBr/EDC)
- Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Magnesium sulfate or sodium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas supply
- Standard laboratory glassware for extraction and purification
- Silica gel for column chromatography


Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and the anhydrous solvent (e.g., DMF).
- Activation of Carboxylic Acid: Add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Addition of Amine: In a separate flask, dissolve **(1-Aminocyclopropyl)methanol hydrochloride** (1.2 eq) in a minimal amount of the anhydrous solvent. Add an additional equivalent of the organic base (e.g., DIPEA, 1.0 eq) to neutralize the hydrochloride salt and liberate the free amine.
- Coupling Reaction: Add the solution of the free amine to the activated carboxylic acid mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
- Work-up:
 - Once the reaction is complete, quench the reaction by adding water.
 - Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
 - Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
- Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizing the Synthetic Utility

The following diagrams illustrate the role of **(1-Aminocyclopropyl)methanol hydrochloride** as a building block in a general synthetic workflow.

[Click to download full resolution via product page](#)

Caption: General workflow for an amide coupling reaction using **(1-Aminocyclopropyl)methanol hydrochloride**.

Safety Information

(1-Aminocyclopropyl)methanol hydrochloride is classified as causing serious eye irritation.

[1] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Disclaimer: The experimental protocol provided is a general guideline and may require optimization for specific substrates and reaction scales. Researchers should always consult relevant literature and exercise appropriate caution when handling chemicals. This information is intended for use by qualified professionals in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-aminocyclopropyl)methanol hydrochloride - CAS:115652-52-3 - Abovchem [abovchem.com]
- 3. Chinese factory supply (1-Aminocyclopropyl)methanol hydrochloride 115652-52-3 in stock with high standard [whsysbio.net]
- 4. news.umich.edu [news.umich.edu]
- 5. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols for (1-Aminocyclopropyl)methanol hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111220#experimental-protocol-for-using-1-aminocyclopropyl-methanol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com